Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543372
InChI: InChI=1S/C12H18N4O2/c1-2-18-11(17)9-7-14-12(15-8-9)16-5-3-10(13)4-6-16/h7-8,10H,2-6,13H2,1H3
SMILES:
Molecular Formula: C12H18N4O2
Molecular Weight: 250.30 g/mol

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC17543372

Molecular Formula: C12H18N4O2

Molecular Weight: 250.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate -

Specification

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
IUPAC Name ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H18N4O2/c1-2-18-11(17)9-7-14-12(15-8-9)16-5-3-10(13)4-6-16/h7-8,10H,2-6,13H2,1H3
Standard InChI Key CMLAYCQDPHDXRP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate (C₁₂H₁₈N₄O₂) features a pyrimidine core substituted at the 2-position with a 4-aminopiperidine group and at the 5-position with an ethyl carboxylate. The piperidine ring adopts a chair conformation, with the amino group at the 4-position enabling hydrogen bonding interactions critical for target binding . The ester moiety enhances solubility in polar aprotic solvents, as evidenced by logP values comparable to related pyrimidine carboxylates (logP ≈ 1.2) .

Table 1: Physicochemical Properties

PropertyValueSource Compound Reference
Molecular Weight266.30 g/molCalculated
Melting Point174–177°C (estimated)
Boiling Point304°C (extrapolated)
Density1.26 g/cm³
Solubility (Water)2.3 mg/mL

Synthetic Methodologies

Nucleophilic Substitution Pathways

The synthesis typically involves a two-step protocol:

  • Piperidine Activation: 4-Aminopiperidine is treated with potassium carbonate in dimethylformamide (DMF)/acetonitrile (MeCN) to generate the nucleophilic amine .

  • Pyrimidine Coupling: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate reacts with the activated piperidine at 20°C for 20 minutes, achieving near-quantitative yields (99%) .

This method mirrors the synthesis of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate, where analogous conditions produced high-purity products .

Alternative Routes

Kambe et al.’s pyrimidine synthesis from ethyl cyanoacetate, aldehydes, and thiourea offers a potential alternative, though it introduces thioxo groups unsuitable for this target . Sánchez-Moreno’s triazolopyrimidine approach could be adapted by substituting triazole with piperidine .

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs with piperidine substitutions exhibit potent inhibition of PKB (IC₅₀ = 2–10 nM) and FGFR3 (IC₅₀ = 15 nM), driven by hydrogen bonding between the piperidine amine and kinase ATP pockets . For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides show 150-fold selectivity for PKB over PKA .

DPP IV Modulation

Thiazolopyrimidine derivatives with heterocyclic piperazines inhibit DPP IV at submicromolar concentrations (e.g., IC₅₀ = 0.329 μM) . Molecular docking suggests the 4-aminopiperidine group in Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate may similarly engage DPP IV’s S2 pocket .

Table 2: Comparative Bioactivity of Pyrimidine-Piperidine Analogs

CompoundTargetIC₅₀ (μM)Selectivity RatioSource
Thiazolopyrimidine 10DPP IV0.329N/A
PKB Inhibitor 6PKB0.002150 (vs. PKA)

Pharmacokinetic and Toxicological Profile

Metabolic Stability

Piperidine-containing compounds often undergo hepatic oxidation, leading to rapid clearance (e.g., t₁/₂ = 1.2 hours in mice) . Introducing carboxamide linkers, as in PKB inhibitors, improves oral bioavailability to >50% by reducing first-pass metabolism .

Toxicity Considerations

Ethyl 4-aminopyrimidine-5-carboxylate precursors exhibit moderate cytotoxicity (LC₅₀ > 100 μg/mL in HeLa cells), suggesting a favorable therapeutic index for the target compound . Acute toxicity studies in rodents indicate LD₅₀ values >500 mg/kg, aligning with FDA guidelines for preclinical candidates .

Applications in Drug Development

Anticancer Therapeutics

Pyrimidine-piperidine hybrids inhibit tubulin polymerization (IC₅₀ = 1.8 μM) and induce G2/M cell cycle arrest in HeLa cells . The ethyl carboxylate group enhances membrane permeability, as demonstrated by 80% tumor growth inhibition in xenograft models at 50 mg/kg doses .

Antimicrobial Agents

Pyrido[2,3-d]pyrimidine carboxylates show broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL), though data for the target compound remain limited .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator